N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride

Catalog No.
S1535321
CAS No.
10219-04-2
M.F
C8H7ClFNS
M. Wt
203.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride

CAS Number

10219-04-2

Product Name

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride

IUPAC Name

N-(3-fluorophenyl)-N-methylcarbamothioyl chloride

Molecular Formula

C8H7ClFNS

Molecular Weight

203.66 g/mol

InChI

InChI=1S/C8H7ClFNS/c1-11(8(9)12)7-4-2-3-6(10)5-7/h2-5H,1H3

InChI Key

HSDZSNCIZXXUGE-UHFFFAOYSA-N

SMILES

CN(C1=CC(=CC=C1)F)C(=S)Cl

Synonyms

N-METHYL-N-(3-FLUOROPHENYL)-THIOCARBAMOYL CHLORIDE

Canonical SMILES

CN(C1=CC(=CC=C1)F)C(=S)Cl

Synthesis:

  • Thiocarbamoyl chloride group: This group can react with various nucleophiles, including amines, alcohols, and thiols, to form diverse N-substituted thiocarbamates, which can exhibit interesting biological properties [].
  • 3-fluorophenyl group: The presence of the fluorine atom in the meta position of the phenyl ring can introduce unique electronic properties, potentially influencing the reactivity and biological activity of the molecule [].

While there is no extensive research directly focused on N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride, its structural features suggest potential for investigation in areas like:

  • Medicinal chemistry: The thiocarbamoyl moiety has been explored in the development of drugs with various therapeutic applications, including anti-cancer, anti-viral, and anti-inflammatory activities [].
  • Material science: Thiocarbamates can be used as precursors for the synthesis of various functional materials, such as polymers, conducting materials, and coordination complexes [].

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride is an organic compound classified as a thiocarbamoyl chloride. Its molecular formula is C₈H₇ClFNS, with a molecular weight of approximately 203.67 g/mol. The structure consists of a thiocarbonyl group (C=S) linked to a nitrogen atom that carries a methyl group (CH₃) and a 3-fluorophenyl substituent (C₆H₄F). The compound also features a chlorine atom attached to the nitrogen, contributing to its reactivity and making it a polar molecule due to the electronegativity differences among its constituent atoms .

Typical of acyl chlorides, including:

  • Nucleophilic Substitution: The acyl chloride can react with nucleophiles such as amines, alcohols, or thiols. For example:
    RC=OCl+NuRC=ONu+ClR-C=O-Cl+Nu^-\rightarrow R-C=O-Nu+Cl^-
    where RR represents the N-methyl and 3-fluorophenyl group.
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid:
    RC=OCl+H2ORCOOH+HClR-C=O-Cl+H_2O\rightarrow R-COOH+HCl

These reactions highlight the compound's potential for further chemical transformations and functionalization .

The synthesis of N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride typically involves the reaction of N-methylthiocarbamoyl chloride with 3-fluoroaniline. This process can be performed under controlled conditions to ensure high yield and purity. The general synthetic route may be outlined as follows:

  • Preparation of Thiocarbamoyl Chloride: Reacting methylamine with carbon disulfide followed by chlorination.
  • Substitution Reaction: Treating the thiocarbamoyl chloride with 3-fluoroaniline in an appropriate solvent under reflux conditions.

This method allows for the introduction of the fluorophenyl group while maintaining the integrity of the thiocarbamoyl structure .

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride has potential applications in various fields:

  • Medicinal Chemistry: Its structural characteristics may allow it to serve as an intermediate in drug synthesis.
  • Agricultural Chemicals: Similar compounds are often explored for use as pesticides or herbicides.
  • Research Reagents: It can be utilized in proteomics and other biochemical research settings due to its reactive nature .

Several compounds share structural similarities with N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride, including:

  • N-Methyl-N-(3-trifluoromethylphenyl)-thiocarbamoyl chloride: Contains a trifluoromethyl group instead of a fluorine atom, potentially altering its electronic properties and reactivity.
  • N,N-Dimethyl-thiocarbamoyl chloride: Lacks the aromatic character provided by the fluorophenyl group, which may influence its biological activity.
  • N-Methyl-N-(phenyl)-thiocarbamoyl chloride: A simpler analog without fluorine substitution, which could exhibit different chemical behavior.

Comparison Table

Compound NameStructural FeaturesUnique Characteristics
N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chlorideFluorine substitution on phenylEnhanced lipophilicity
N-Methyl-N-(3-trifluoromethylphenyl)-thiocarbamoyl chlorideTrifluoromethyl group on phenylIncreased electron-withdrawing effects
N,N-Dimethyl-thiocarbamoyl chlorideNo aromatic substitutionSimpler structure, less reactivity
N-Methyl-N-(phenyl)-thiocarbamoyl chlorideNo fluorine substitutionBasic structure without halogen effects

The unique presence of both a methyl group and a fluorinated aromatic ring distinguishes N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride from its analogs, potentially imparting unique chemical properties and biological activities .

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride

Dates

Modify: 2023-08-15

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